

Introduction: The Imperative of Comprehensive Characterization

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Compound of Interest

Compound Name: 1-Naphthalenamine, 2-nitro-

Cat. No.: B1595097

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In the realms of drug discovery, materials science, and synthetic chemistry, the precise characterization of a molecule's physicochemical properties is not a preliminary step but the very foundation upon which successful research is built. 2-Amino-1-nitronaphthalene, a substituted naphthalene derivative, presents a fascinating case study in the interplay of electron-donating (amino) and electron-withdrawing (nitro) groups on an aromatic scaffold. Understanding its properties is crucial for predicting its behavior in biological systems, designing synthetic pathways, and ensuring safe handling. This guide provides a detailed exploration of these properties, grounded in established analytical techniques and expert interpretation.

Section 1: Molecular and Chemical Identity

A molecule's identity is its unchangeable signature. For 2-Amino-1-nitronaphthalene, this is defined by its specific arrangement of atoms and the corresponding identifiers that link it to the global chemical database.

- IUPAC Name: 1-nitronaphthalen-2-amine[1]
- Synonyms: 1-Nitro-2-naphthylamine, 2-Naphthylamine, 1-nitro-[1]
- CAS Number: 606-57-5[1]
- Molecular Formula: C₁₀H₈N₂O₂[1]

- Molecular Weight: 188.18 g/mol [\[1\]](#)

The structure consists of a naphthalene bicyclic system substituted with an amino group at position 2 and a nitro group at position 1. This specific arrangement dictates its electronic properties, reactivity, and spatial configuration.

Caption: Molecular Structure of 2-Amino-1-nitronaphthalene.

Section 2: Physical Properties and Thermal Characteristics

The physical state and thermal behavior of a compound are critical for its storage, formulation, and application. While direct experimental data for 2-Amino-1-nitronaphthalene is scarce, we can infer its properties from closely related isomers and parent compounds. It is expected to be a crystalline solid at room temperature, likely with a yellow or orange hue due to the nitro-aromatic chromophore.

Property	1-Amino-2-nitronaphthalene	2-Nitronaphthalene	2-Aminonaphthalene
Melting Point	144 °C [2]	76-79 °C [3] [4] [5] [6] [7]	111-113 °C [8] [9]
Boiling Point	390.8 °C at 760 mmHg [2]	315 °C [3] [5] [6] [10]	306 °C [9]
Appearance	Not specified	Yellow crystalline solid [3] [5] [6]	White to red solid [9]

The melting and boiling points are significantly influenced by the intermolecular forces, including hydrogen bonding from the amino group and dipole-dipole interactions from the nitro group. The specific substitution pattern on the naphthalene ring affects the crystal lattice packing, leading to variations in melting points among isomers.

Experimental Protocol: Melting Point Determination (Capillary Method)

- Sample Preparation: Finely powder a small, dry sample of the compound.

- Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
- Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
- Validation: The sharpness of the melting point range serves as an indicator of purity. Impurities typically depress and broaden the melting range.

Section 3: Solubility Profile

Solubility is a cornerstone of drug development, dictating a compound's formulation possibilities and bioavailability. The solubility of 2-Amino-1-nitronaphthalene is governed by its aromatic, largely non-polar naphthalene core and its two polar functional groups.

- Water Solubility: The large hydrophobic naphthalene structure suggests very low solubility in water.[\[11\]](#)[\[12\]](#)
- Organic Solvent Solubility: It is expected to be soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane, consistent with related aminonaphthalenes and nitronaphthalenes.[\[5\]](#)[\[6\]](#)[\[11\]](#)[\[12\]](#)
- pH Influence: The basicity of the amino group implies that solubility in aqueous solutions can be increased under acidic conditions (low pH) due to the formation of the protonated and more polar ammonium salt.[\[11\]](#)

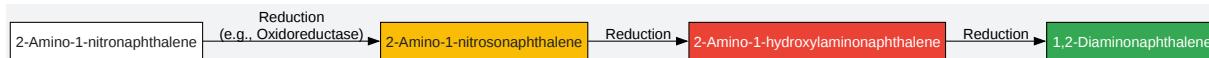
Solvent Class	Predicted Solubility	Rationale
Polar Protic (e.g., Water)	Insoluble/Very Low	Dominated by large non-polar naphthalene core.[11][12]
Polar Aprotic (e.g., DMSO, DMF)	Soluble	Capable of solvating both polar and non-polar moieties.
Non-Polar (e.g., Hexane)	Sparingly Soluble	Polarity of functional groups limits solubility.
Organic (e.g., Ethanol, Ether)	Soluble	Good balance for solvating the entire molecule.[5][6][11][12]

Experimental Protocol: Kinetic Solubility Assessment

- Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
- Assay Preparation: Add a small volume (e.g., 1-2 μ L) of the DMSO stock solution to a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).
- Incubation: Shake the mixture at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.
- Precipitate Removal: Centrifuge or filter the samples to remove any precipitated compound.
- Quantification: Analyze the concentration of the compound remaining in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.
- Causality: This method mimics the conditions a compound might face upon administration into an aqueous biological environment and is a key predictor of potential bioavailability issues.

Section 4: Spectroscopic Characterization

Spectroscopy provides an unambiguous confirmation of a molecule's structure and electronic environment. A combination of NMR, IR, and UV-Vis spectroscopy creates a unique fingerprint for 2-Amino-1-nitronaphthalene.



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Caption: Postulated reductive metabolic pathway of 2-Amino-1-nitronaphthalene.

- Nitro Group Reduction: The nitro group can be sequentially reduced to a nitroso, then a hydroxylamino, and finally an amino group, yielding 1,2-diaminonaphthalene. This pathway is significant because hydroxylamino intermediates are often reactive and can be responsible for toxicity or mutagenicity. [\[13\]](#)* Amino Group Reactivity: The aromatic amino group can undergo reactions typical of anilines, such as diazotization when treated with nitrous acid, which is a common step in the synthesis of azo dyes and other derivatives. [\[14\]](#)[\[15\]](#)

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Amino-1-nitronaphthalene is not readily available, the hazards can be inferred from related nitronaphthalenes, which are recognized as hazardous substances. [\[3\]](#)[\[16\]](#) Safe handling is paramount.

- Potential Hazards:
 - Toxicity: Harmful if swallowed or inhaled. [\[16\]](#)[\[17\]](#) * Carcinogenicity: Aromatic amines and nitroaromatics are classes of compounds that include known or suspected carcinogens. [\[10\]](#) * Flammability: May be a flammable solid. [\[16\]](#)[\[17\]](#) * Environmental Hazard: Toxic to aquatic life with long-lasting effects. [\[5\]](#)[\[16\]](#)

Mandatory Handling Protocol

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. [\[3\]](#)[\[18\]](#) 2. Personal Protective Equipment (PPE):
 - Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). [\[17\]](#) * Eye Protection: Use safety glasses with side shields or goggles. [\[17\]](#) * Lab Coat: A flame-retardant lab coat is required.

- Exposure Prevention: Avoid formation of dust and aerosols. [3]Do not eat, drink, or smoke in the handling area. [16]Wash hands thoroughly after handling. [16]4. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition. [16][18]5. Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. [16][18]

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